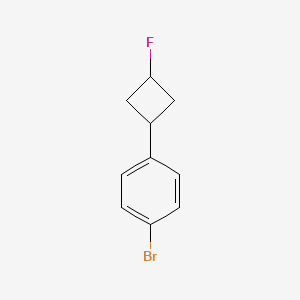

1-Bromo-4-(3-fluorocyclobutyl)benzene

CAS No.: 1892592-56-1

Cat. No.: VC2605829

Molecular Formula: C10H10BrF

Molecular Weight: 229.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1892592-56-1 |

|---|---|

| Molecular Formula | C10H10BrF |

| Molecular Weight | 229.09 g/mol |

| IUPAC Name | 1-bromo-4-(3-fluorocyclobutyl)benzene |

| Standard InChI | InChI=1S/C10H10BrF/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6H2 |

| Standard InChI Key | HCXLNMHFYCFPJW-UHFFFAOYSA-N |

| SMILES | C1C(CC1F)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1C(CC1F)C2=CC=C(C=C2)Br |

Introduction

Synthesis

The synthesis of 1-Bromo-4-(3-fluorocyclobutyl)benzene typically involves halogenation and coupling reactions. A general approach might include:

-

Preparation of the Fluorocyclobutyl Intermediate:

-

Fluorination of cyclobutane derivatives is achieved using selective reagents to introduce the fluorine atom at the desired position.

-

-

Coupling with Bromobenzene:

-

The fluorinated cyclobutyl intermediate is coupled with bromobenzene derivatives using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).

-

These methods ensure high regioselectivity and yield, making them suitable for industrial-scale production .

Pharmaceutical Development

Halogenated aromatic compounds, including derivatives like 1-Bromo-4-(3-fluorocyclobutyl)benzene, are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom enhances metabolic stability and bioavailability in drug candidates .

Material Science

The compound's structural rigidity and electronic properties make it valuable in designing advanced materials, such as liquid crystals or polymers.

Physical Characteristics

| Characteristic | Description |

|---|---|

| Appearance | Likely a colorless to pale yellow liquid or solid |

| Boiling Point | Not explicitly reported; estimated based on similar compounds |

| Solubility | Limited in water; soluble in organic solvents like dichloromethane or toluene |

Safety and Handling

As with many halogenated organic compounds, precautions should be taken when handling 1-Bromo-4-(3-fluorocyclobutyl)benzene:

-

Toxicity: Likely low acute toxicity, but inhalation or skin contact should be avoided.

-

Storage: Store in a cool, dry place away from light and incompatible substances (e.g., strong oxidizers).

-

Disposal: Follow local regulations for disposing of halogenated organic waste.

Research Implications

The inclusion of both bromine and fluorine atoms in the molecule allows for diverse reactivity profiles:

-

Bromine serves as a leaving group in nucleophilic substitution reactions.

-

Fluorine's electronegativity influences the electronic environment of the molecule, enabling selective transformations.

These properties make it a versatile building block for further functionalization in synthetic chemistry.

This detailed overview highlights the importance of 1-Bromo-4-(3-fluorocyclobutyl)benzene as a valuable compound in chemical research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume